BRD4 vs. BRD2/3 Degradation Selectivity
MZ1 demonstrates a quantifiable degradation selectivity for BRD4 over the homologous BET proteins BRD2 and BRD3, a key differentiator from pan-BET degraders like ARV-771 and dBET1. While ARV-771 and dBET1 degrade multiple BET family members, MZ1's degradation profile is more restricted. The DC50 values for BRD4 degradation with MZ1 are 8 nM in H661 cells and 23 nM in H838 cells, whereas the DC50 for BRD2 and BRD3 degradation is significantly higher at 70 nM . In contrast, ARV-771 exhibits similar binding affinities across BRD2, BRD3, and BRD4 bromodomains (Kd ranging from 4.7 to 34 nM) and does not show the same degradation bias [1].
| Evidence Dimension | BRD4 vs. BRD2/3 Degradation Selectivity (DC50) |
|---|---|
| Target Compound Data | BRD4 DC50 = 8 nM (H661), 23 nM (H838); BRD2/3 DC50 = 70 nM |
| Comparator Or Baseline | ARV-771: BRD2/3/4 Kd = 4.7-34 nM (no degradation bias reported) |
| Quantified Difference | MZ1 exhibits ~3- to 9-fold lower DC50 for BRD4 than for BRD2/3 in these cell lines. |
| Conditions | Western blot analysis in H661 and H838 cell lines after 24h treatment. |
Why This Matters
This preferential degradation profile makes MZ1 the superior choice for experiments requiring selective ablation of BRD4 without confounding effects from concomitant BRD2/3 degradation.
- [1] Adooq Bioscience. PROTACs Product Page. Accessed 2026-04-16. View Source
